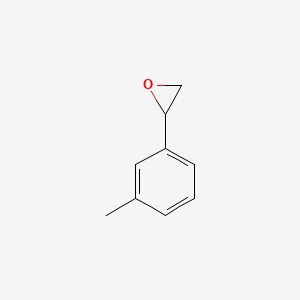

2-(3-Metilfenil)oxirano

Descripción general

Descripción

M-Methylstyrene oxide is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid with a distinct odor and is mainly used in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Síntesis de productos químicos finos

2-(3-Metilfenil)oxirano: es un intermedio valioso en la síntesis de productos químicos finos. Su anillo de oxirano reactivo puede sufrir reacciones de apertura de anillo para producir una variedad de grupos funcionales. Por ejemplo, se puede utilizar para sintetizar fragancias, sabores y productos farmacéuticos mediante la introducción de sustituyentes específicos que confieren las propiedades deseadas al producto final .

Química de polímeros

En la química de polímeros, óxido de m-metilestireno se puede polimerizar o copolimerizar para crear nuevos materiales poliméricos. Estos materiales pueden tener propiedades únicas como mayor resistencia, flexibilidad o resistencia química, lo que los hace adecuados para aplicaciones especializadas .

Desarrollo de medicamentos

Este compuesto sirve como precursor en el desarrollo de ciertos medicamentos. Su capacidad de transformarse fácilmente en varios derivados lo convierte en un bloque de construcción versátil en la química medicinal, donde se puede utilizar para crear compuestos con posibles efectos terapéuticos .

Síntesis agroquímica

This compound: se puede utilizar en la síntesis de agroquímicos. Su reactividad permite la creación de compuestos que pueden actuar como pesticidas o herbicidas, contribuyendo a la protección de los cultivos y el aumento del rendimiento .

Ciencia de materiales

En la ciencia de materiales, el compuesto encuentra aplicación en el desarrollo de materiales avanzados. Por ejemplo, se puede utilizar en la producción de resinas epoxi, que se utilizan ampliamente como recubrimientos, adhesivos y en materiales compuestos debido a sus excelentes propiedades mecánicas y resistencia química .

Metodología de síntesis orgánica

El compuesto se utiliza en metodologías de síntesis orgánica, como en el estudio de nuevas reacciones de reordenamiento. Los investigadores pueden explorar diferentes catalizadores y condiciones para inducir reordenamientos, lo que lleva al descubrimiento de nuevas vías sintéticas .

Química analítica

Óxido de m-metilestireno: se puede utilizar como estándar o reactivo en química analítica. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en métodos como la cromatografía y la espectroscopia para identificar o cuantificar otras sustancias .

Ciencia ambiental

Por último, el estudio de This compound en la ciencia ambiental puede ayudar a comprender su comportamiento e impacto en el medio ambiente. Esto incluye su biodegradación, toxicidad y potencial como contaminante, lo cual es crucial para desarrollar estrategias para mitigar los riesgos ambientales .

Mecanismo De Acción

Mode of Action

2-(3-Methylphenyl)oxirane, like other oxiranes, is a reactive molecule that can undergo ring-opening reactions . The compound can react with nucleophiles, such as amines, in a process known as nucleophilic substitution . This reaction can lead to the formation of new compounds, such as β-hydroxypropyl esters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Methylphenyl)oxirane. Factors such as pH, temperature, and the presence of other reactive species can affect the compound’s reactivity and thus its biological effects .

Safety and Hazards

m-Methylstyrene oxide may pose certain hazards. It is flammable and may be fatal if swallowed and enters airways . It may cause an allergic skin reaction, serious eye irritation, respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer and damaging fertility or the unborn child .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

m-Methylstyrene oxide plays a significant role in biochemical reactions, particularly in the epoxidation process. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is styrene monooxygenase, which catalyzes the epoxidation of m-methylstyrene to form m-methylstyrene oxide . This interaction is crucial for the formation of the epoxide ring, which is a reactive intermediate in many biochemical pathways. Additionally, m-methylstyrene oxide can interact with other biomolecules, such as nucleophiles, leading to the formation of adducts that can influence cellular processes.

Cellular Effects

m-Methylstyrene oxide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, m-methylstyrene oxide can activate certain signaling pathways that lead to changes in gene expression, resulting in altered cellular responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of m-methylstyrene oxide involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, m-methylstyrene oxide can inhibit certain enzymes involved in DNA repair, leading to increased DNA damage and mutagenesis . Additionally, it can activate other enzymes that are involved in detoxification processes, helping to mitigate its toxic effects. Changes in gene expression can also occur as a result of m-methylstyrene oxide exposure, further influencing cellular function.

Propiedades

IUPAC Name |

2-(3-methylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGUPCNLTKMZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942898 | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20697-03-4 | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20697-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylphenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHYLSTYRENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH377K7RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the enzymatic resolution of m-methylstyrene oxide significant?

A1: Enantiopure epoxides, like m-methylstyrene oxide, are crucial building blocks for various pharmaceuticals and agrochemicals. Rhodotorula glutinis EH exhibits high activity and selectivity towards m-methylstyrene oxide, achieving >98% enantiomeric excess (e.e.) of the (S)-enantiomer within 60 minutes with a 42.5% yield []. This efficient kinetic resolution allows for the production of single enantiomer epoxides, essential for developing safer and more effective chiral drugs.

Q2: How does the structure of m-methylstyrene oxide influence its interaction with Rhodotorula glutinis EH?

A2: The research correlates the electronic properties of substituents on styrene oxide derivatives to the enzymatic hydrolysis rate by Rhodotorula glutinis EH []. It reveals that electron-donating groups, like the methyl group in m-methylstyrene oxide, enhance the hydrolysis rate. Additionally, docking studies with a similar EH from Aspergillus niger suggest a preferential fit of the (R)-enantiomer of m-methylstyrene oxide within the active site []. This preferential binding aligns with the observed selectivity of Rhodotorula glutinis EH for hydrolyzing the (R)-enantiomer, leaving behind the desired (S)-enantiomer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol;hydrochloride](/img/structure/B1215206.png)